Ketotifen N-Oxide Hydrochloride
Description
Contextualizing Ketotifen (B1218977) N-Oxide Hydrochloride as a Metabolite and Impurity of Ketotifen
Ketotifen N-Oxide is recognized in scientific literature and pharmacopeial standards through two primary contexts: as a metabolite of Ketotifen and as a process-related impurity in its manufacturing.
Metabolic Pathway: After administration, Ketotifen undergoes extensive metabolism in the body. wikipedia.org The metabolic process involves several pathways, including N-demethylation to form norketotifen (B1244999), reduction of the ketone group, and N-glucuronidation. hres.cadrugbank.comgoogle.com Additionally, the formation of Ketotifen N-Oxide through the oxidation of the tertiary amine on the piperidine (B6355638) ring is a known metabolic conversion. google.comgoogle.comchemicalbook.com While it is a documented metabolite, studies on the pharmacokinetics of Ketotifen in humans have identified ketotifen-N-glucuronide as the main metabolite in urine, suggesting that the N-oxide variant may be a minor metabolic product. hres.canih.gov
Pharmaceutical Impurity: In the context of pharmaceutical manufacturing, Ketotifen N-Oxide is officially recognized as a known impurity of Ketotifen. It is designated as "Ketotifen EP Impurity D" in the European Pharmacopoeia. pharmaffiliates.comveeprho.comnih.gov The presence of impurities in an active pharmaceutical ingredient (API) can arise from the synthesis process, degradation, or storage. The control of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final medicinal product. rroij.com
The compound is typically researched as Ketotifen N-Oxide. The "Hydrochloride" designation refers to the salt form. In pharmaceutical chemistry, APIs and their related compounds are often converted into salt forms, such as hydrochloride, to enhance properties like solubility and stability.
Table 1: Chemical Properties of Ketotifen N-Oxide
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4,9-Dihydro-4-(1-methyl-1-oxido-4-piperidinylidene)-10H-benzo hres.cadrugbank.comcyclohepta[1,2-b]thiophen-10-one | pharmaffiliates.comnih.gov |
| Synonyms | Ketotifen Impurity D, Ketotifen Fumarate (B1241708) EP Impurity D | pharmaffiliates.comnih.gov |
| Molecular Formula | C₁₉H₁₉NO₂S | nih.gov |
| Molecular Weight | 325.4 g/mol | nih.gov |
| CAS Number | 88456-70-6 | pharmaffiliates.comnih.gov |
Overview of Academic Research Significance in Pharmaceutical and Chemical Sciences
The study of Ketotifen N-Oxide Hydrochloride holds considerable importance for both pharmaceutical and chemical sciences, primarily centered on drug quality, safety, and analytical science.
In Pharmaceutical Sciences: The primary significance is in the field of pharmaceutical analysis and quality control. Regulatory agencies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that impurities in drug substances and products be identified and quantified. rroij.com Therefore, research is focused on developing robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and control the levels of Ketotifen N-Oxide in Ketotifen API and its formulations. mdpi.comajprr.comekb.eg The development of stability-indicating methods is also crucial to understand how the drug product degrades over time, which may lead to the formation of impurities like the N-oxide. mdpi.com Furthermore, understanding the full metabolic profile of a drug, including minor metabolites, is essential for a complete picture of its pharmacokinetics and toxicology. hres.canih.gov
In Chemical Sciences: From a chemical perspective, the focus is on the synthesis, isolation, and characterization of reference standards for impurities. synzeal.com Chemical research provides the highly purified Ketotifen N-Oxide material that is required by the pharmaceutical industry for method validation and as a quantitative standard in routine quality control testing. veeprho.compharmaffiliates.com The availability of these reference materials is a prerequisite for accurate impurity profiling and ensuring that pharmaceutical products meet their stringent quality specifications. synzeal.com
Structure
2D Structure
Properties
Molecular Formula |
C19H20ClNO2S |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C19H19NO2S.ClH/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19;/h2-5,8,11H,6-7,9-10,12H2,1H3;1H |
InChI Key |
YYWIKAQGIPFLHV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-].Cl |
Origin of Product |
United States |
Ii. Chemical Synthesis and Derivatization Research of Ketotifen N Oxide Hydrochloride
Synthetic Methodologies for Ketotifen (B1218977) N-Oxide Hydrochloride
Ketotifen N-Oxide Hydrochloride is a metabolite of Ketotifen, formed in the human body, specifically by human liver microsomes. chemicalbook.comgoogle.com The synthesis of N-oxides from tertiary amines is a direct process, though it requires careful execution for applications in medicinal chemistry. nih.gov
The formation of Ketotifen N-Oxide is an oxidation reaction. While specific details on the industrial synthesis of this compound are not extensively published, the general principle involves the oxidation of the tertiary amine group in the ketotifen molecule. nih.gov
A common method for the synthesis of N-oxides is the use of oxidizing agents. nih.gov For instance, hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) are frequently employed to oxidize tertiary amines to their corresponding N-oxides. nih.gov In the context of ketotifen, this would involve the conversion of the N-methyl group on the piperidine (B6355638) ring to an N-oxide.
The resulting N-oxide is then typically converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) to yield this compound. lgcstandards.comchemicalbook.com This process improves the compound's stability and solubility.
Exploration of Alternative Synthetic Pathways
Research into alternative synthetic pathways for N-oxides is ongoing, driven by the need for more efficient, scalable, and environmentally friendly methods. nih.gov For a compound like this compound, this could involve exploring different oxidizing agents or catalytic systems.
One area of exploration is the use of catalysts to facilitate the oxidation process. nih.gov This can lead to higher yields, reduced reaction times, and milder reaction conditions. Additionally, research may focus on stereoselective synthesis methods to produce specific isomers of the N-oxide, which could have different pharmacological properties. google.comgoogle.com
Synthesis of Analogues and Related N-Oxide Derivatives of Ketotifen
The synthesis of analogues and related N-oxide derivatives of ketotifen is a key area of research for developing new therapeutic agents. google.comgoogle.com These efforts aim to modify the structure of ketotifen to enhance its desired properties or to investigate the structure-activity relationships of this class of compounds.
Metabolites of ketotifen, other than the N-oxide, have been synthesized and studied. These include norketotifen (B1244999) and 10-hydroxy-ketotifen. google.com The synthesis of these metabolites often starts from ketotifen or its derivatives and involves reactions such as demethylation or reduction. google.com For example, the 10-hydroxy derivatives are prepared by the catalytic reduction of the corresponding ketotifen enantiomers. google.comgoogle.comgoogleapis.com
Furthermore, the synthesis of optically active isomers of ketotifen and its metabolites has been a significant focus. google.comgoogle.com The R-(+)-ketotifen and S-(-)-ketotifen are prepared by fractional crystallization of the salts of racemic ketotifen with chiral acids. google.comgoogleapis.com These individual enantiomers can then be used to synthesize the corresponding optically active N-oxides and other derivatives. google.com
Investigation of Precursors and Intermediates in N-Oxide Formation
The primary precursor for the synthesis of this compound is ketotifen itself. chemicalbook.com The chemical structure of ketotifen, a tricyclic benzocycloheptene-based compound, provides the tertiary amine necessary for N-oxide formation. wikipedia.org
The key intermediate in the formation of the N-oxide is the initial product of the oxidation of the tertiary amine on the piperidine ring of the ketotifen molecule. This intermediate is a free base of the N-oxide, which is then protonated to form the hydrochloride salt.
Iii. Metabolic Formation and Biotransformation Pathways of Ketotifen N Oxide
Enzymatic Mechanisms of N-Oxidation in Ketotifen (B1218977) Biotransformation
The biotransformation of ketotifen into its N-oxide metabolite is primarily an oxidative process occurring in the liver. In vitro studies utilizing human liver microsomes have successfully demonstrated the occurrence of N-oxidation as a metabolic pathway for ketotifen. nih.gov This process involves the addition of an oxygen atom to the nitrogen atom of the piperidine (B6355638) ring in the ketotifen molecule.
The primary enzymatic players in the oxidation of ketotifen are the cytochrome P450 (CYP) enzymes, with a notable contribution from the CYP3A4 isoenzyme. wikipedia.org These enzymes are crucial for the oxidation and demethylation of ketotifen. wikipedia.org While the broader category of mixed-function oxygenases is implicated in ketotifen's metabolism, the specific role of flavin-containing monooxygenases (FMOs) in the N-oxidation of ketotifen is also a consideration, as FMOs are known to catalyze the N-oxidation of various compounds containing tertiary amine groups. nih.govnih.gov
Interspecies Comparative Metabolic Profiling of Ketotifen N-Oxide Formation
Significant variations in the metabolic pathways of ketotifen have been observed across different species, highlighting the importance of interspecies comparative studies. Research comparing the metabolism of ketotifen in rats, rabbits, and humans has revealed distinct primary routes of biotransformation.
In vitro studies using cultured hepatocytes have shown that:
In rats, oxidation is a major metabolic pathway. nih.gov
In rabbits, both oxidation and conjugation (glucuronidation and sulfation) are prominent. nih.gov
In humans, reduction and glucuronidation are the major pathways. nih.gov
While N-oxidation is a confirmed metabolic route in humans, its prominence can differ when compared to other species. nih.govnih.gov For instance, the metabolic profile in mice may also differ, with some studies suggesting that the metabolic pathways in mice and humans can be different. nih.gov This underscores the need for caution when extrapolating metabolic data from animal models to humans.
Major In Vitro Metabolic Pathways of Ketotifen in Different Species
| Species | Major Metabolic Pathways | Reference |
|---|---|---|
| Rat | Oxidation | nih.gov |
| Rabbit | Oxidation, Glucuronidation, Sulfation | nih.gov |
| Human | Reduction, Glucuronidation | nih.gov |
Relative Contribution of N-Oxidation to Overall Ketotifen Metabolism
In humans, ketotifen undergoes extensive metabolism, with several metabolites being identified in urine. The primary metabolite is ketotifen-N-glucuronide, which accounts for approximately 50% of the drug excreted in urine. drugbank.com Other significant metabolites include nor-ketotifen (the N-demethylated form) and the 10-hydroxyl derivative. drugbank.com
Interplay with Other Ketotifen Metabolic Pathways (e.g., N-demethylation, hydroxylation, glucuronidation)
The metabolism of ketotifen is a multifaceted process where various pathways run in parallel. The formation of Ketotifen N-Oxide occurs alongside other significant biotransformations such as N-demethylation to nor-ketotifen, hydroxylation to 10-hydroxyketotifen, and direct conjugation to ketotifen-N-glucuronide. nih.govwikipedia.orgdrugbank.com
The interplay between these pathways is complex. For instance, the parent drug, ketotifen, is a substrate for both oxidative enzymes (CYP450s) leading to N-oxidation, N-demethylation, and hydroxylation, as well as for UDP-glucuronosyltransferases (UGTs) that mediate N-glucuronidation. wikipedia.orgdrugbank.com The various metabolites formed can also undergo further biotransformation. For example, the hydroxylated metabolites can be subsequently conjugated with glucuronic acid.
The different metabolic routes can be seen as competing pathways, with the relative activity of the involved enzymes (e.g., CYP3A4, UGTs) in an individual determining the metabolic profile. In vitro studies have successfully demonstrated three of the four main metabolic pathways observed in vivo in humans—demethylation, N-oxidation, and N-glucuronidation—using human liver microsomes. nih.gov The fourth pathway, ketoreduction, is likely a cytosolic process. nih.gov
Key Metabolic Pathways of Ketotifen
| Metabolic Pathway | Key Metabolite | Enzymes Involved (if known) | Reference |
|---|---|---|---|
| N-Oxidation | Ketotifen N-Oxide | Cytochrome P450 (e.g., CYP3A4), potentially FMO | nih.govwikipedia.org |
| N-Demethylation | Nor-ketotifen | Cytochrome P450 (e.g., CYP3A4) | wikipedia.org |
| Hydroxylation | 10-hydroxyketotifen | Cytochrome P450 (e.g., CYP3A4) | wikipedia.org |
| N-Glucuronidation | Ketotifen-N-glucuronide | UGT1A3, UGT1A4, UGT2B10 | drugbank.com |
Iv. Analytical Methodologies for Characterization and Quantification of Ketotifen N Oxide Hydrochloride
Development and Validation of Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of Ketotifen (B1218977) N-Oxide Hydrochloride from the parent drug and other related substances. The development and validation of these methods are performed in accordance with international guidelines to ensure they are specific, accurate, precise, and robust.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ketotifen and its impurities. nih.govbioline.org.br Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Several studies have focused on developing stability-indicating HPLC methods that can separate ketotifen from its degradation products, including the N-oxide. bioline.org.brmdpi.com These methods are vital for assessing the stability of pharmaceutical formulations under various stress conditions such as acid and base hydrolysis, oxidation, and heat. bioline.org.br For instance, one method successfully separated ketotifen from its degradation products formed under alkaline and oxidative stress. mdpi.com
The choice of column and mobile phase is critical for achieving optimal separation. C18 and C8 columns are frequently used. nih.govijpcbs.com Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comijpcbs.com The pH of the buffer is adjusted to control the ionization state of the analytes and improve peak shape and resolution. ijpcbs.com UV detection is commonly performed at wavelengths ranging from 230 nm to 298 nm. bioline.org.brijpcbs.com
Validation of these HPLC methods, as per International Conference on Harmonisation (ICH) guidelines, demonstrates their linearity, accuracy, precision, and specificity. nih.govijpcbs.com For example, a validated RP-HPLC method for ketotifen fumarate (B1241708) showed linearity in the concentration range of 10-50 mg/ml with a correlation coefficient (R²) of 0.9997. ijpcbs.com
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Reversed phase C8 | Methanol:Triethylamine phosphate buffer (pH 2.8):Tetrahydrofuran (43:55:2, v/v/v) | 1.2 | 297 | ~5 | nih.gov |
| Thermo C18 (25cm × 4.6mm, 5μ) | Methanol:10mM Ammonium acetate buffer (pH 3.0) (30:70, v/v) | 1.0 | 298 | 5 | ijpcbs.com |
| Cogent Silica-C™, 4μm (4.6 x 75mm) | Gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid | 1.0 | 268 | Not Specified | mtc-usa.com |
| LiChrospher®100RP-18 (125 × 4.0 mm, 5 µm) | Acetonitrile:Methanol:Acetate buffer (pH 4.8) with 0.25% formic acid (30:40:30, v/v) | 2.0 | 296 | Not Specified | mdpi.com |
| Grace Smart C18 (250 × 4.6 mm, 5 μm) | Acetonitrile:10 mM Disodium hydrogen phosphate buffer (pH 6.5) (45:55, v/v) | 1.0 | 230 | Not Specified | bioline.org.br |
For higher sensitivity and selectivity, particularly in complex matrices like plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mdpi.com This technique combines the superior separation power of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the highly sensitive and specific detection capabilities of tandem mass spectrometry.
UPLC-MS/MS methods have been developed and validated for the quantification of ketotifen and its metabolites in biological samples. mdpi.commdpi.com In these methods, electrospray ionization (ESI) in the positive ion mode is typically used. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte. For Ketotifen, the transition m/z 310.2 → 96.0 is often monitored. mdpi.com Studies on ketotifen degradation have used UPLC-MS/MS to identify various degradation products, including the N-oxide (observed as a protonated molecule [M+H]⁺ at m/z 326.1, although another study reported it at m/z 342.1) and a demethylated product. mdpi.com
The validation of these bioanalytical methods includes assessing parameters like selectivity, linearity, carryover, precision, accuracy, recovery, and matrix effect to ensure reliable results for applications such as pharmacokinetic studies. mdpi.com
| Column | Mobile Phase | Ionization Mode | Monitored Transition (m/z) | Application | Reference |
|---|---|---|---|---|---|
| Not Specified | Not Specified | ESI+ | Ketotifen [M+H]⁺: 310.1; Ketotifen N-Oxide: 342.1; Demethylated product: 320.1 | Degradation study | mdpi.com |
| Luna® Hilic (50 × 2.0 mm, 3 μm) | A: 10 mmol/L ammonium formate (B1220265) (pH 3.0); B: 0.05% formic acid in acetonitrile (5:95, v/v) | ESI+ (MRM) | Ketotifen: 310.2 → 96.0; Ketotifen-d3 (IS): 313.2 → 99.1 | Bioequivalence study in dog plasma | mdpi.com |
| ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | Gradient of 0.1% (v/v) formic acid solution and acetonitrile | Not Specified | Not Specified | Pharmacokinetic study of sipeimine (related application) | nih.gov |
Gas Chromatography (GC), particularly when coupled with a mass spectrometry detector (GC-MS), can be used for the quantitative determination of ketotifen in biological fluids like plasma. nih.gov This method typically requires a derivatization step to increase the volatility and thermal stability of the analyte. For the analysis of total ketotifen (unchanged and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase is performed prior to extraction and analysis. nih.gov
While a validated GC-MS method exists for ketotifen, its application to thermally labile metabolites like Ketotifen N-Oxide Hydrochloride presents significant challenges. N-oxides are known to be susceptible to thermal degradation in the hot GC injection port, which can lead to inaccurate quantification. researchgate.net Therefore, GC is generally not the preferred method for the direct analysis of N-oxide metabolites, and liquid chromatography-based methods are favored.
Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) offer simple, cost-effective, and rapid alternatives to HPLC for the identification and determination of ketotifen. ptfarm.plnih.gov These planar chromatography techniques are valuable for routine quality control.
For the analysis of ketotifen hydrogen fumarate, a method using HPTLC silica (B1680970) gel 60 F254 plates with a mobile phase of methanol and 25% ammonia (B1221849) (100:1.5, v/v) has been developed. ptfarm.pl Densitometric analysis is then performed for quantification, with a detection wavelength of 228 nm for ketotifen. ptfarm.pl The method demonstrated good linearity in the range of 5-15 µ g/spot . ptfarm.pl HPTLC methods are advantageous as they allow for the simultaneous analysis of multiple samples, reducing time and solvent consumption. mdpi.com
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPTLC | Merck HPTLC Silica gel 60 F254 | Methanol:Ammonia 25% (100:1.5, v/v) | Densitometry at 228 nm | Determination of Ketotifen Hydrogen Fumarate | ptfarm.pl |
| TLC/HPTLC | Silica gel 60F254 | Butyl acetate:Chloroform:Formic acid:Benzene:Toluene (16:8:4:4:6) for HPTLC | UV densitometry | Simultaneous determination of propyphenazone (B1202635) and ketoprofen (B1673614) (related application) | ijpsonline.com |
Spectroscopic Identification and Characterization in Analytical Contexts
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. In analytical workflows, they are often coupled with chromatographic methods.
UV-Visible Spectroscopy: In the context of HPLC and HPTLC, UV-Vis detectors are commonly used for the quantification of ketotifen and its related compounds. The UV spectrum of ketotifen hydrogen fumarate measured directly from a TLC plate shows a maximum wavelength (λmax) at 228 nm. ptfarm.pl Other reported λmax values for ketotifen in various HPLC methods are around 268 nm, 296 nm, and 298 nm, depending on the solvent and pH. mdpi.comijpcbs.commtc-usa.com This spectrophotometric data is crucial for setting the detection wavelength in chromatographic analyses to achieve maximum sensitivity.
Mass Spectrometry (MS): Mass spectrometry, especially tandem MS, is the definitive tool for the structural confirmation of Ketotifen N-Oxide. When coupled with UPLC, it allows for the determination of the molecular weight and fragmentation pattern of the compound. The protonated molecule [M+H]⁺ of Ketotifen N-Oxide is observed, confirming its molecular mass. mdpi.com Further fragmentation in the MS/MS mode provides structural information that helps to distinguish it from other isomers and impurities. The formation of N-oxide metabolites is a known metabolic pathway for compounds containing a tertiary nitrogen atom. researchgate.netgoogle.com
Impurity Profiling and Identification Strategies for this compound
Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the detection, identification, and quantification of impurities in bulk drug substances and pharmaceutical products. rroij.com Ketotifen N-Oxide is officially recognized as an impurity of ketotifen, often designated as "Ketotifen Impurity D" in pharmacopoeias. nih.govallmpus.com
The strategy for impurity profiling involves using a high-resolution, stability-indicating chromatographic method, typically HPLC or UPLC, to separate the main active pharmaceutical ingredient (API) from all potential impurities and degradation products. mdpi.comrroij.com The peaks corresponding to impurities are then characterized.
Identification is often a multi-step process:
Relative Retention Time: Comparing the retention time of an unknown impurity peak with that of a qualified reference standard of a known impurity (like Ketotifen N-Oxide).
LC-MS/MS Analysis: If a reference standard is not available, LC-MS/MS is used to determine the mass of the impurity. For Ketotifen N-Oxide, a mass increase of 16 amu (the mass of an oxygen atom) compared to ketotifen would be a strong indicator. Fragmentation patterns are then used to confirm the location of the oxidation on the piperidine (B6355638) nitrogen. mdpi.comresearchgate.net
Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products, including the N-oxide, and demonstrate the peak-purity and separating power of the analytical method. bioline.org.br Studies have shown that ketotifen degradation can lead to the formation of the N-oxide and other products. mdpi.comresearchgate.net
The control of impurities is essential for ensuring the safety and efficacy of the final drug product. Pharmacopoeias list several potential impurities of ketotifen that must be monitored.
| Impurity Name | Alternative Name | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Ketotifen EP Impurity A | 4-(4H-Benzo mdpi.commtc-usa.comcyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | C19H19NS | 293.43 | allmpus.comusp.org |
| Ketotifen EP Impurity D | Ketotifen N-Oxide | C19H19NO2S | 325.42 | nih.govallmpus.com |
| Ketotifen EP Impurity C | 4-Hydroxy Ketotifen | C19H21NO2S | 327.44 | allmpus.com |
| Ketotifen EP Impurity E | 4-Oxo Ketotifen | C19H19NOS | 309.43 | allmpus.com |
| Ketotifen EP Impurity F | 9-Oxo Ketotifen | C19H19NOS | 309.43 | allmpus.com |
| Ketotifen EP Impurity G | 9,10-Dioxo Ketotifen | C19H17NO2S | 323.41 | allmpus.comusp.org |
Trace Analysis and Detection Limits
Trace analysis for impurities like this compound is crucial for controlling the quality of the active pharmaceutical ingredient (API). While specific detection limits for the N-oxide impurity are not extensively detailed in publicly available literature, the analytical methods developed for the parent compound, Ketotifen, demonstrate high sensitivity. High-performance liquid chromatography (HPLC) methods designed for Ketotifen have shown linearity in concentration ranges as low as 1-30 μg/mL, indicating the capability to detect related substances at very low levels. bioline.org.br
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For impurities, the LOQ is particularly important as it represents the lowest concentration that can be measured with acceptable precision and accuracy. The development of such sensitive methods is a prerequisite for monitoring impurity levels throughout the drug manufacturing process and stability studies.
Selectivity and Specificity in Impurity Quantification
Selectivity and specificity are paramount in the quantification of impurities to ensure that the analytical signal corresponds solely to the substance of interest, free from interference from the API, other impurities, or excipients. nih.govekb.eg Analytical methods for Ketotifen are validated to demonstrate their ability to separate the main compound from its degradation products. bioline.org.brresearchgate.net
This is typically achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. bioline.org.brresearchgate.net An analytical method is considered specific if it can resolve the peak of the parent drug from all the peaks of the impurities and degradants formed during these stress tests. bioline.org.br This ensures that the quantification of an impurity like this compound is accurate and not artificially inflated by co-eluting species. The development of such stability-indicating methods confirms that the procedure is suitable for its intended purpose of purity testing. bioline.org.brconicet.gov.ar
Method Validation Protocols for Analytical Robustness
For an analytical method to be considered reliable, it must undergo a rigorous validation process in accordance with established guidelines, such as those from the International Conference on Harmonization (ICH). bioline.org.brnih.gov Validation confirms that the method is suitable for its intended use and provides consistent, trustworthy results. Key parameters assessed during validation include linearity, accuracy, precision, and robustness. nih.govekb.eg
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ekb.eg This evaluation ensures the method's reliability during routine use under various conditions. bioline.org.brekb.eg
Table 1: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Example from Ketotifen Analysis |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A validated HPLC method for Ketotifen demonstrated linearity over a concentration range of 1-30 µg/mL. bioline.org.br |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Accuracy for Ketotifen analysis was confirmed with recovery values meeting the requirement of 80-110%. researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Precision was demonstrated with a Relative Standard Deviation (RSD) of less than 1% for repeated measurements. researchgate.net |
| Robustness | The ability to withstand small, deliberate variations in method parameters such as pH, flow rate, and mobile phase composition. | Robustness of a Ketotifen method was evaluated by varying experimental conditions (e.g., ± 2% change in flow rate and organic phase content). bioline.org.br |
This table is a representation based on data from studies on the parent compound, Ketotifen.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance or product over time. conicet.gov.archromatographyonline.com The primary purpose of a SIAM is to separate the active ingredient from all significant degradation products that may form during stability studies. conicet.gov.ar
The development of a SIAM involves subjecting the drug to stress conditions that mimic potential storage and environmental challenges. bioline.org.br This forced degradation helps identify likely degradation pathways and products. conicet.gov.ar For Ketotifen, studies have involved exposure to acid, base, oxidative agents, and heat to assess its stability and generate degradants. bioline.org.brresearchgate.net The subsequent development of an HPLC method focuses on achieving adequate separation between the intact drug and these newly formed peaks. bioline.org.brconicet.gov.ar A method that successfully achieves this separation is deemed "stability-indicating" and is crucial for establishing the shelf-life and re-test period of a pharmaceutical product. bioline.org.brconicet.gov.ar
Table 2: Example of Forced Degradation Conditions for Method Development
| Stress Condition | Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.5 M HCl, refluxed at 80°C for 1 hour. bioline.org.br | To assess degradation in an acidic environment. |
| Base Hydrolysis | 0.5 M NaOH, refluxed at 80°C for 1 hour. bioline.org.br | To assess degradation in an alkaline environment. |
| Oxidative Stress | 3% H₂O₂, refluxed at 80°C for 30 minutes. bioline.org.br | To evaluate susceptibility to oxidation. |
| Reductive Stress | 1% NaHSO₃, refluxed at 80°C for 1 hour. bioline.org.br | To evaluate susceptibility to reduction. |
| Neutral Hydrolysis | Water, refluxed at 80°C for 10 hours. bioline.org.br | To assess degradation in a neutral aqueous solution. |
This table illustrates typical stress conditions applied during the development of stability-indicating methods for Ketotifen, as described in the literature.
Table 3: List of Compounds
| Compound Name |
|---|
| Ketotifen |
| This compound |
| Cetirizine |
| Salbutamol |
V. Degradation Kinetics and Pathway Elucidation of Ketotifen N Oxide
Investigation of Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. biomedres.us In the case of Ketotifen (B1218977), these studies have been instrumental in identifying Ketotifen N-Oxide and the conditions that lead to its formation.
While direct hydrolytic stability studies on Ketotifen N-Oxide are not extensively available in the reviewed literature, the stability of the parent compound, Ketotifen, provides critical insights. The degradation of Ketotifen is highly dependent on pH.
In studies conducted at 70°C, Ketotifen demonstrated moderate stability in acidic to neutral conditions (pH 1-7), with degradation levels at or below 14.04%. mdpi.comresearchgate.net However, its stability decreases significantly in alkaline environments. At a pH of 10 or higher, the degradation of Ketotifen exceeded 30%. mdpi.comresearchgate.net The half-life (t₀.₅) values calculated under these thermal stress conditions further illustrate this pH dependency, confirming considerable degradation in strong acidic and alkaline solutions. mdpi.com
Another study involving forced degradation under reflux at 80°C showed that Ketotifen was comparatively stable in 0.5 N NaOH but labile in 0.5 N HCl. bioline.org.br
Oxidative stress is a primary driver for the formation of Ketotifen N-Oxide from its parent compound. googleapis.comveeprho.com It is recognized as a key oxidation product. epo.org
Accelerated stability studies on Ketotifen 0.025% eye drops stored at 80°C for 15 hours highlighted the role of oxidative degradation. The study compared solutions in untreated polyethylene (B3416737) (PE) bottles, bottles sterilized by gamma irradiation, and bottles sterilized by ethylene (B1197577) oxide (ETO). The formation of Ketotifen N-Oxide, denoted as degradation products I and II, was significantly higher in gamma-irradiated bottles, which is known to induce oxidative stress. googleapis.comepo.orggoogle.comgoogleapis.com For instance, in one set of experiments, the total percentage of these N-oxide degradants reached approximately 4.6% in a sample stored in a gamma-irradiated bottle, compared to being undetectable in the ETO-sterilized bottle under the same stress conditions. epo.orggoogle.com
Forced degradation with 3% hydrogen peroxide at 80°C for 30 minutes also confirmed the susceptibility of Ketotifen to oxidation, leading to the formation of its degradation products. bioline.org.br
| Sample Condition | % Ketotifen Remaining | % Degradation Product I (N-Oxide) | % Degradation Product II (N-Oxide) |
| Untreated PE Bottle | 96.8 | ~0.05 | ~0.1 |
| Gamma Irradiated (40 kGy) PE Bottle | 91.6 | ~1.4 | ~3.2 |
| Gamma Irradiated (≥25 kGy) PE Bottle | 88.6 | 1.2 | 2.8 |
| ETO Sterilized PE Bottle (Sample 1) | 94.5 | n.d. | n.d. |
| ETO Sterilized PE Bottle (Sample 2) | 97.7 | n.d. | n.d. |
| Data from accelerated stability study at 80°C for 15 hours. (n.d. = not detectable) epo.orggoogle.com |
The photostability of Ketotifen has been investigated under various pH conditions, revealing its sensitivity to UV/Vis light (300–800 nm). nih.govnih.gov The photodegradation of Ketotifen is significantly influenced by the pH of the solution. It is found to be moderately labile at pH 3.0 and 7.0, with degradation rates of 14.64% and 19.28%, respectively, after exposure to a maximal light dose. nih.gov
However, in an alkaline environment of pH 10.0, Ketotifen degrades almost completely (nearly 100%). nih.govnih.gov This indicates that the neutral form of the molecule is more susceptible to photolysis. The half-life (t₀.₅) for photodegradation dropped dramatically from 65.42 hours at pH 3.0 to 13.03 hours at pH 7.0, underscoring its instability under neutral and alkaline light exposure. nih.gov
Determination of Degradation Kinetics and Reaction Orders
The degradation of Ketotifen, which leads to the formation of Ketotifen N-Oxide and other products, follows pseudo-first-order kinetics. mdpi.comresearchgate.netnih.gov This has been demonstrated for both thermal degradation at various pH values and for photodegradation. mdpi.comnih.gov
For thermal degradation at 70°C, the rate constants (k) were found to be in the range of 10⁻⁴ to 10⁻³ min⁻¹. mdpi.comresearchgate.net Similarly, the photodegradation process under UV/Vis irradiation also adhered to a pseudo-first-order model. nih.govnih.gov The correlation coefficients (r) for the first-order plots were consistently high, confirming the reaction order. mdpi.comnih.gov
| Condition | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₀.₅) (hours) |
| Thermal (70°C), pH 3.0 | - | 50.15 |
| Thermal (70°C), pH 7.0 | - | 25.08 |
| Thermal (70°C), pH 10.0 | - | 4.18 |
| Photodegradation, pH 3.0 | 4.11 x 10⁻⁴ | 65.42 |
| Photodegradation, pH 7.0 | - | 13.03 |
| A comprehensive table of all kinetic parameters is available in the source literature. mdpi.comnih.gov |
Structural Elucidation of Degradation Products of Ketotifen and its N-Oxide
Mass spectrometry has been pivotal in identifying the degradation products of Ketotifen. Ketotifen N-Oxide (C₁₉H₁₉NO₂S, m/z 325.1) is a well-characterized degradant. chemicalbook.comnih.gov While literature on the subsequent degradation of Ketotifen N-Oxide is scarce, extensive work has been done on identifying other degradation products formed alongside it from the parent Ketotifen molecule.
Under various stress conditions (acidic, alkaline, oxidative), several degradation products (DPs) of Ketotifen have been isolated and identified using UPLC-MS/MS. These include:
K-DP1 and K-DP2 (m/z 342.1): Products formed under most stress conditions. mdpi.com
K-DP3 (m/z 320.1): A product resulting from the oxidation of the methyl group at the piperidine (B6355638) nitrogen to a formyl group, observed at pH 7.0 and 13.0. mdpi.com
K-DP4 (m/z 374.1): Detected when stressed at pH 7.0 and with 0.1 M NaOH. mdpi.com
Photodegradation studies have also identified several products (KET-P1, KET-P2, KET-P3) resulting from the oxidation and demethylation of the piperidine ring. nih.gov
Proposed Degradation Mechanisms (e.g., oxidation of piperidine ring, demethylation)
The degradation of Ketotifen primarily involves modifications to the N-methylpiperidine ring. mdpi.comresearchgate.net The proposed pathways, which lead to the formation of Ketotifen N-Oxide and other degradants, are dependent on the specific stress conditions applied.
N-Oxidation: The formation of Ketotifen N-Oxide occurs via the direct oxidation of the tertiary amine nitrogen on the piperidine ring. This is a common pathway under oxidative stress and is also a recognized metabolic route in the liver. google.comepo.org
Oxidation of Piperidine Ring: Degradation under all pH conditions during photolysis was found to affect the piperidine ring through its oxidation. nih.gov
Demethylation: The loss of the methyl group from the piperidine nitrogen (N-demethylation) leads to the formation of nor-Ketotifen. This was observed at pH 7.0 during photostability studies. nih.gov
Methyl Group Oxidation: Another pathway involves the oxidation of the N-methyl group itself into a formyl moiety, as seen in the formation of K-DP3. mdpi.com
These degradation pathways highlight the chemical lability of the piperidine portion of the Ketotifen molecule, which is the site of transformations leading to the generation of Ketotifen N-Oxide and other related substances. mdpi.comresearchgate.net
Vi. Preclinical and in Vitro Pharmacological Research of Ketotifen N Oxide
Comparative Pharmacological Investigations with Parent Ketotifen (B1218977) and Other Metabolites
In vitro studies have been conducted to determine the binding affinity of ketotifen and its metabolites to various receptors. For instance, research on ketotifen and its active metabolite, norketotifen (B1244999), which exist as optically active atropisomers, has provided insights into their sedative effects. nih.govdntb.gov.ua A study using a [3H]mepyramine binding assay found that the S-atropisomer of norketotifen (SN) has the lowest affinity for rat brain H1 receptors. nih.govdntb.gov.ua This lower affinity, combined with lower brain uptake, is thought to contribute to the reduced sedative effect of SN in rodents compared to ketotifen and the R-atropisomer of norketotifen (RN). nih.govdntb.gov.ua
| Compound | Receptor | Assay | Key Finding | Reference |
|---|---|---|---|---|
| S-atropisomer of Norketotifen (SN) | Rat Brain H1 Receptors | [3H]mepyramine binding assay | Lowest affinity compared to Ketotifen and RN | nih.govdntb.gov.ua |
Ketotifen is well-recognized for its mast cell stabilizing properties, which contribute to its therapeutic effects in allergic conditions. nih.govresearchgate.netyoutube.com This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators. nih.govresearchgate.net In vitro studies have demonstrated that ketotifen can inhibit the release of histamine (B1213489) from basophils of sensitized individuals. nih.gov The mechanism of mast cell stabilization may be related to ketotifen's ability to counteract plasma membrane deformation during degranulation. researchgate.net Furthermore, ketotifen has been shown to be a microglial stabilizer by inhibiting the acidification of secretory vesicles, a process important for the storage and release of vesicular contents. nih.gov
Ketotifen has been shown to inhibit the release of a variety of inflammatory mediators in vitro. researchgate.net Studies have demonstrated its ability to decrease the release of histamine, leukotrienes, and various prostaglandins. nih.govresearchgate.net In addition to its effects on mast cells, ketotifen can also reduce the production of pro-inflammatory mediators like nitric oxide, interleukin-1beta, and interleukin-6 in models of gouty inflammation. nih.gov Research has also indicated that ketotifen can downregulate the expression of nerve growth factor (NGF), cyclooxygenase-2 (Cox-2), and intercellular adhesion molecule-1 (ICAM-1). researchgate.net
| Mediator | In Vitro Model | Effect of Ketotifen | Reference |
|---|---|---|---|
| Histamine | Basophils from sensitized individuals | Inhibition of release | nih.gov |
| Leukotrienes | - | Inhibition of release | researchgate.net |
| Prostaglandins | Inhibition of release | nih.govresearchgate.net | |
| Nitric Oxide | Gouty inflammation model | Decreased production | nih.gov |
| Interleukin-1beta | Gouty inflammation model | Decreased production | nih.gov |
| Interleukin-6 | Gouty inflammation model | Decreased production | nih.gov |
| NGF, Cox-2, ICAM-1 | - | Downregulated expression | researchgate.net |
Preclinical Animal Model Studies on Pharmacological Effects (e.g., allergic reactions, inflammation)
Preclinical studies in animal models have further elucidated the pharmacological effects of ketotifen. In a rat model of endometriosis, the mast cell stabilizer ketotifen was found to effectively reduce hyperalgesia, suggesting a role for mast cells in endometriosis-related pain. researchgate.net Furthermore, in rats, ketotifen has demonstrated significant analgesic and anti-inflammatory properties in models of chemical pain and acute inflammation. nih.gov Animal models are instrumental in studying the antihistaminic activity of drugs, with rodents and guinea-pigs being commonly used. ijpsr.com
In Vitro Drug-Drug Interaction Studies Involving Ketotifen N-Oxide Formation or Activity
In vitro studies have investigated the potential for drug-drug interactions with ketotifen. Spectroscopic analysis has shown that concurrent administration of ketotifen fumarate (B1241708) and domperidone (B1670879) could lead to the formation of a stable complex, potentially reducing the therapeutic activities of both drugs. romj.org Similarly, interactions between ketotifen and theophylline (B1681296) have been observed, with the formation of a stable complex that could decrease the free drug concentration of both compounds. scielo.brscielo.br Studies have also examined the interaction between ketotifen fumarate and chlorpheniramine (B86927) maleate, indicating the formation of a comparatively stable complex. uniwa.gr The potential for such interactions highlights the importance of exercising caution when co-administering ketotifen with other medications. scielo.brscielo.br
| Interacting Drug | Method | Observation | Potential Consequence | Reference |
|---|---|---|---|---|
| Domperidone | Spectroscopic analysis | Formation of a stable complex | Reduced therapeutic activity of both drugs | romj.org |
| Theophylline | Spectrophotometric methods | Formation of a stable complex | Decreased free drug concentration | scielo.brscielo.br |
| Chlorpheniramine Maleate | Spectrophotometric methods | Formation of a stable complex | Decreased free drug concentration | uniwa.gr |
Modulation of Enzyme Activity (e.g., Nitric Oxide Synthase) in Preclinical Contexts
Ketotifen has been shown to modulate the activity of certain enzymes, including nitric oxide synthase (NOS). nih.govnih.gov Studies have revealed that ketotifen can stimulate NOS activity through mechanisms independent of H1-receptor antagonism. nih.govnih.gov In human colonic mucosa and rat renal tissues, ketotifen increased NOS activity. nih.govnih.gov This stimulation of NOS activity was attenuated by the deletion of NADPH and by the addition of N omega nitro-L-arginine methyl ester (L-NAME) or aminoguanidine. nih.govnih.gov Nitric oxide is a crucial molecule involved in various physiological processes, including neurotransmission and the regulation of inflammatory cascades. mdpi.com While physiological levels of NO are essential, excessive production can lead to inflammatory signaling and cell death. mdpi.com The modulation of NOS activity by ketotifen adds another layer to its complex pharmacological profile.
Antiprotozoal Activity Profiling in In Vitro Systems
A comprehensive review of published scientific literature reveals a notable absence of studies specifically investigating the in vitro antiprotozoal activity of Ketotifen N-Oxide Hydrochloride. While research has been conducted on the parent compound, ketotifen, in various pharmacological contexts, and other N-oxide containing heterocyclic compounds have been evaluated for their potential against protozoan parasites, data on the direct effects of this compound against parasites such as Leishmania or Trypanosoma species are not currently available in peer-reviewed sources.
Consequently, the presentation of detailed research findings and data tables on the antiprotozoal activity of this compound is not possible at this time. Further research would be required to determine if this specific metabolite of ketotifen possesses any intrinsic activity against protozoan pathogens.
Vii. Theoretical and Computational Chemistry of Ketotifen N Oxide
Quantum Chemical Calculations and Molecular Modeling of Ketotifen (B1218977) N-Oxide
Direct and dedicated quantum chemical calculation studies for Ketotifen N-Oxide are not extensively available in published literature. However, computational properties are available through chemical databases that utilize underlying quantum and molecular mechanics models for prediction. nih.gov
Molecular modeling provides a three-dimensional representation of Ketotifen N-Oxide, which is crucial for understanding its spatial arrangement and potential interactions. nih.gov Density Functional Theory (DFT) is a common quantum-chemical method used for such calculations in larger molecular systems due to its balance of computational cost and accuracy. nih.gov For related N-oxide compounds, such as aminonitropyrimidines, DFT calculations have been used to determine chemical shielding and understand intermolecular effects, demonstrating the power of these methods. researchgate.net
Predicted properties for Ketotifen N-Oxide from computational models include its molecular weight, formula, and descriptors related to its structure and lipophilicity. nih.govncats.io
Table 1: Computed Properties of Ketotifen N-Oxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₂S | nih.gov |
| Molecular Weight | 325.4 g/mol | nih.gov |
| Monoisotopic Mass | 325.11365002 Da | nih.gov |
| XlogP3 | 2.7 | nih.gov |
| Predicted CCS (Ų) | 180.4 ([M+H]⁺) | uni.lu |
This table is generated from data available in the PubChem database, which uses computational methods for property prediction.
Computational Prediction of Metabolic and Degradation Pathways
Ketotifen N-Oxide is identified as a metabolite of Ketotifen, formed in the body, including by human liver microsomes. google.comchemicalbook.com The metabolic conversion of a tertiary amine to its N-oxide is a common pathway mediated by enzymes like cytochrome P450 and FMOs. nih.gov
While computational models for predicting the metabolism of xenobiotics exist, specific predictions for the subsequent metabolic fate of Ketotifen N-Oxide are not detailed in the available literature. frontiersin.org These computational frameworks, such as BNICE, use extensive databases of biochemical reactions to predict possible biodegradation pathways for chemical compounds. nih.gov
However, studies on the forced degradation of the parent compound, Ketotifen, provide insights into its chemical liabilities, which can be relevant to its metabolic profile. A study on the degradation of Ketotifen under various pH conditions at high temperatures showed that it proceeds via oxidation and demethylation in the piperidine (B6355638) ring. mdpi.com
Table 2: Identified Degradation Products of Ketotifen
| Degradation Product | Proposed Formation Pathway | Reference |
|---|---|---|
| K-DP1 (nor-Ketotifen) | N-demethylation of the piperidine ring | mdpi.com |
| K-DP2 | Oxidation (hydroxylation) of the piperidine ring | mdpi.com |
| K-DP3 (Ketotifen N-Oxide) | N-oxidation of the piperidine ring | mdpi.comresearchgate.net |
| K-DP4 | N-demethylation and oxidation of the piperidine ring | mdpi.com |
The degradation pathways identified for Ketotifen, particularly the formation of the N-oxide (K-DP3), align with its known metabolic route. mdpi.comresearchgate.net Computational chemistry methods, including electronic structure calculations, can be used to predict sites of oxidation and assist in the identification of such degradation products. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the flexibility of a molecule and its dynamic behavior over time. These methods are essential for understanding how a molecule might interact with a biological target, such as a receptor or enzyme.
For Ketotifen N-Oxide, no specific conformational analysis or molecular dynamics simulation studies are present in the searched scientific literature. Such studies on other molecules, however, illustrate the potential insights that could be gained. For example, conformational analysis is crucial for understanding reaction intermediates in oxidation processes, as the relative energies of different conformers can influence reaction rates. researchgate.net
Molecular dynamics simulations can model the interaction of molecules with surfaces or proteins. nih.govuni-bremen.de An MD simulation of Ketotifen N-Oxide could, in theory, predict its binding orientation in a receptor pocket, the stability of the resulting complex, and any conformational changes induced by binding. These simulations calculate the forces between atoms and use them to simulate the motions of the system, providing an atomistic view of dynamic processes. uni-bremen.deresearchgate.net The absence of such studies for Ketotifen N-Oxide represents a gap in the full computational characterization of this metabolite.
Viii. Future Directions and Emerging Research Avenues for Ketotifen N Oxide Hydrochloride
Advancements in Stereoselective Synthesis of Ketotifen (B1218977) N-Oxide Isomers
The N-oxidation of ketotifen introduces a new chiral center at the nitrogen atom, leading to the formation of stereoisomers. The differential pharmacological and toxicological profiles of stereoisomers are a well-established principle in drug development. Therefore, the ability to selectively synthesize and isolate individual isomers of Ketotifen N-Oxide is a critical step towards a comprehensive understanding of its properties. Current research in asymmetric synthesis offers several promising, yet underexplored, avenues for achieving this.
Organocatalytic Asymmetric N-Oxidation: The field of organocatalysis has seen exponential growth, providing powerful tools for enantioselective transformations. The application of chiral organocatalysts to the N-oxidation of cyclic tertiary amines, such as the piperidine (B6355638) moiety in ketotifen, is a particularly promising area. Research into catalysts that can facilitate the stereoselective delivery of an oxygen atom to the nitrogen of ketotifen could yield highly enantiopure N-oxide isomers. Future investigations could focus on designing and screening novel chiral catalysts, such as those based on chiral ketones or phase-transfer catalysts, to achieve high yields and enantiomeric excesses.
Enzyme-Catalyzed Stereoselective N-Oxidation: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as cytochrome P450 monooxygenases or flavin-containing monooxygenases (FMOs) engineered for stereoselectivity, could provide a direct route to specific Ketotifen N-Oxide isomers. Advances in protein engineering and directed evolution could be harnessed to tailor these enzymes for the specific substrate, ketotifen, thereby optimizing both catalytic efficiency and stereocontrol. A chemo-enzymatic approach, combining chemical synthesis with enzymatic resolution, could also be a viable strategy for producing stereo-enriched piperidine derivatives.
Kinetic Resolution of Racemic Ketotifen N-Oxide: In cases where direct asymmetric synthesis is challenging, kinetic resolution of the racemic mixture of Ketotifen N-Oxide offers a valuable alternative. This can be achieved through several methods:
Lipase-Mediated Resolution: Lipases are versatile enzymes known for their ability to catalyze the enantioselective acylation or hydrolysis of a wide range of substrates. Research could explore the use of various lipases to selectively react with one enantiomer of Ketotifen N-Oxide, allowing for the separation of the unreacted, enantiopure isomer.
Chiral Resolving Agents: The formation of diastereomeric salts with a chiral resolving agent is a classical but effective method for separating enantiomers. wikipedia.org Systematic screening of a diverse library of chiral acids or bases could identify a suitable agent that forms well-defined crystalline salts with one of the Ketotifen N-Oxide enantiomers, facilitating their separation through fractional crystallization. wikipedia.orglibretexts.org
A summary of potential stereoselective synthesis and resolution strategies is presented in the table below.
| Strategy | Description | Key Research Focus |
|---|---|---|
| Organocatalytic Asymmetric N-Oxidation | Use of small chiral organic molecules to catalyze the enantioselective N-oxidation of ketotifen. | Design and screening of novel catalysts; optimization of reaction conditions for high enantioselectivity. |
| Enzyme-Catalyzed Stereoselective N-Oxidation | Employment of engineered enzymes (e.g., P450s, FMOs) for the direct synthesis of specific N-oxide isomers. | Protein engineering and directed evolution of enzymes for enhanced substrate specificity and stereocontrol. |
| Lipase-Mediated Kinetic Resolution | Enzymatic resolution of racemic Ketotifen N-Oxide through enantioselective acylation or hydrolysis. | Screening of various lipases and optimization of reaction parameters for efficient separation. |
| Chiral Resolving Agents | Formation of diastereomeric salts with a chiral acid or base to enable separation by crystallization. | Identification of effective chiral resolving agents and optimization of crystallization conditions. |
Novel Approaches for Enhanced Analytical Specificity and Sensitivity
The accurate and sensitive detection and quantification of Ketotifen N-Oxide Hydrochloride in complex biological matrices are paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. While conventional analytical techniques like HPLC are valuable, emerging technologies offer the potential for significantly enhanced specificity and sensitivity, particularly in distinguishing between isomeric forms.
Hyphenated Chromatographic Techniques: The coupling of separation techniques with powerful detection methods, known as hyphenated techniques, is a cornerstone of modern analytical chemistry. brieflands.com Future research should focus on the development and validation of methods utilizing these advanced platforms:
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This technique combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of QTOF-MS. It would be particularly valuable for the untargeted screening of ketotifen metabolites in biological samples, allowing for the confident identification of Ketotifen N-Oxide and other potential metabolites based on their exact mass and fragmentation patterns.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the size, shape, and charge of ions in the gas phase. researchgate.netchromatographyonline.comacs.orgnih.gov This technique is exceptionally well-suited for the separation and characterization of isomeric metabolites that may be indistinguishable by mass spectrometry alone. researchgate.netchromatographyonline.comacs.orgnih.gov The application of IM-MS could be instrumental in resolving and individually quantifying the different stereoisomers of Ketotifen N-Oxide. mdpi.comnih.gov
Advanced Chiral Separation Methods: The development of robust methods for the enantioselective analysis of chiral metabolites is a rapidly growing field. nih.gov Beyond traditional chiral HPLC, future research could explore:
Chiral Derivatizing Agents: The use of novel chiral derivatizing agents to create diastereomeric derivatives of Ketotifen N-Oxide isomers would facilitate their separation on standard achiral chromatographic columns. This approach can enhance both separation efficiency and detection sensitivity.
Advanced Chiral Stationary Phases: The continuous development of new chiral stationary phases for HPLC and SFC (Supercritical Fluid Chromatography) offers opportunities for improved resolution of Ketotifen N-Oxide enantiomers.
A comparison of these novel analytical approaches is provided in the table below.
| Technique | Principle | Advantage for Ketotifen N-Oxide Analysis |
|---|---|---|
| UPLC-QTOF-MS | High-resolution liquid chromatography coupled with high-resolution mass spectrometry. | High sensitivity and specificity for metabolite identification and quantification. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase, coupled with mass spectrometry. | Potential to separate and individually quantify isomeric forms of Ketotifen N-Oxide. |
| Advanced Chiral Separation Methods | Use of novel chiral stationary phases or derivatizing agents to separate enantiomers. | Direct or indirect resolution of Ketotifen N-Oxide stereoisomers for individual assessment. |
Deeper Elucidation of Metabolic Enzyme Systems Involved in N-Oxidation
While it is known that ketotifen undergoes N-oxidation, a detailed understanding of the specific enzyme systems responsible for this metabolic transformation is lacking. Pinpointing the precise enzymes involved is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in ketotifen metabolism.
Role of Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes is a major player in the metabolism of a vast number of drugs, including many antihistamines. nih.gov Future research should aim to identify the specific CYP isoforms responsible for ketotifen N-oxidation. This can be achieved through a series of in vitro experiments using:
Human Liver Microsomes: Incubating ketotifen with human liver microsomes in the presence and absence of selective CYP inhibitors can provide initial evidence for the involvement of specific isoforms.
Recombinant Human CYP Enzymes: Utilizing a panel of recombinant human CYP enzymes allows for the direct assessment of the catalytic activity of each individual isoform towards the N-oxidation of ketotifen. This approach can definitively identify the primary enzymes involved and allow for the determination of key kinetic parameters such as Km and Vmax.
Involvement of Flavin-Containing Monooxygenases (FMOs): FMOs are another important class of enzymes involved in the N-oxidation of many xenobiotics. turkjps.orgnih.govucl.ac.uk The contribution of FMOs to ketotifen metabolism is an area that warrants thorough investigation. Similar to the studies on CYPs, in vitro experiments using human liver microsomes and recombinant human FMO isoforms can be employed. The differential thermal stability of FMOs compared to CYPs can also be exploited to distinguish their respective contributions.
The table below outlines a potential research workflow for elucidating the metabolic enzymes.
| Experimental Approach | Objective | Expected Outcome |
|---|---|---|
| In vitro incubation with human liver microsomes and selective CYP inhibitors | To identify the potential involvement of major CYP isoforms in ketotifen N-oxidation. | A profile of CYP isoforms that are likely involved in the metabolic pathway. |
| Studies with recombinant human CYP and FMO isoforms | To definitively identify the specific enzymes responsible for N-oxidation and to determine their kinetic parameters. | Identification of the primary metabolic enzymes and their catalytic efficiency (Km, Vmax). |
| Correlation studies with a panel of human liver microsomes | To assess the inter-individual variability in ketotifen N-oxidation and its correlation with the expression of specific enzymes. | An understanding of the genetic and environmental factors that may influence ketotifen metabolism. |
Q & A
Q. What validated analytical methods are suitable for quantifying Ketotifen N-Oxide Hydrochloride in complex matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used due to its specificity and reproducibility. For example, a validated RP-HPLC method for Ketotifen Fumarate achieved baseline separation with retention times of 3.444 min and 7.981 min for related compounds, using a C18 column and mobile phase optimization . Capillary electrophoresis (CE) with electrochemiluminescence detection is another option, offering high sensitivity (detection limits in ng/mL range) for structurally similar antihistamines . Stability-indicating methods, such as LC-UV, should be prioritized to account for degradation products .
Q. How can researchers ensure the stability of this compound during experimental workflows?
- Methodological Answer : Stability studies should assess pH, temperature, and light exposure. For instance, Ketotifen Fumarate formulations require storage at 2–8°C in amber vials to prevent photodegradation . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life, while forced degradation studies (acid/alkali hydrolysis, oxidation) identify critical degradation pathways .
Q. What synthetic routes are reported for N-oxide derivatives of pharmaceutical compounds?
- Methodological Answer : N-oxidation typically involves peroxide-based reagents (e.g., m-chloroperbenzoic acid) under controlled conditions. For example, Chlorpromazine N-Oxide Hydrochloride synthesis employs oxidation followed by HCl salt formation . Reaction monitoring via TLC or HPLC is essential to minimize over-oxidation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies often arise from methodological variability (e.g., extraction efficiency, detection limits). A meta-analysis should standardize parameters like bioavailability metrics (AUC, Cmax) and account for interspecies differences in metabolism. Cross-validation using orthogonal techniques (e.g., LC-MS vs. CE) can confirm accuracy .
Q. What strategies optimize impurity profiling for this compound in preclinical formulations?
- Methodological Answer : Impurity identification requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For structurally related compounds like Doxepin Hydrochloride, impurity thresholds are set at ≤0.1% per ICH guidelines, with reference standards for major degradants (e.g., N-oxide sulfones) . Densitometric methods on silica gel plates can screen impurities at µg levels .
Q. How do researchers design robust assays for this compound in biological samples?
- Methodological Answer : Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery from plasma or serum. For Ketotifen Fumarate, a linear range of 0.1–10 µg/mL with R<sup>2</sup> >0.999 was achieved using internal standardization (e.g., deuterated analogs) . Matrix effects must be quantified via post-column infusion studies to validate LC-MS/MS methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
